Ethanol, 2-(1-methylethoxy)-, acetate
Overview
Description
Ethanol, 2-(1-methylethoxy)-, acetate, also known as 2-(1-methylethoxy)ethyl acetate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its solvent properties and is often found in coatings, inks, and cleaning agents.
Scientific Research Applications
Ethanol, 2-(1-methylethoxy)-, acetate has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of coatings, inks, and cleaning agents due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2-(1-methylethoxy)-, acetate can be synthesized through the esterification of 2-(1-methylethoxy)ethanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants, 2-(1-methylethoxy)ethanol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(1-methylethoxy)-, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(1-methylethoxy)ethanol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(1-methylethoxy)ethanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Mechanism of Action
The mechanism of action of ethanol, 2-(1-methylethoxy)-, acetate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-isopropoxy-: Similar structure but different functional groups.
Ethylene glycol monoisopropyl ether: Similar solvent properties but different molecular structure.
Ethylene glycol isopropyl ether: Another similar compound with different applications.
Uniqueness
Ethanol, 2-(1-methylethoxy)-, acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its mild odor and solvent capabilities make it particularly useful in applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-propan-2-yloxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(2)9-4-5-10-7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJVEYJSSTYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864876 | |
Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19234-20-9 | |
Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19234-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019234209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylethoxy)ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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